Oxirane, 2-methyl-3-(1-methylethyl)-

Epoxide reactivity Hydrolysis kinetics Genotoxicity

Oxirane, 2-methyl-3-(1-methylethyl)- (CAS 1192-31-0), also known as 2-methyl-3-isopropyloxirane or trans-2,3-epoxy-4-methylpentane, is a trisubstituted aliphatic epoxide with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. This compound features a three-membered oxirane ring bearing a methyl group and an isopropyl group, which imparts distinct steric and electronic properties compared to less substituted epoxides.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1192-31-0
Cat. No. B075206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2-methyl-3-(1-methylethyl)-
CAS1192-31-0
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1C(O1)C(C)C
InChIInChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3
InChIKeyAYTCGOOJNRZGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxirane, 2-methyl-3-(1-methylethyl)- CAS 1192-31-0: Physicochemical and Reactive Baseline


Oxirane, 2-methyl-3-(1-methylethyl)- (CAS 1192-31-0), also known as 2-methyl-3-isopropyloxirane or trans-2,3-epoxy-4-methylpentane, is a trisubstituted aliphatic epoxide with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol [1][2]. This compound features a three-membered oxirane ring bearing a methyl group and an isopropyl group, which imparts distinct steric and electronic properties compared to less substituted epoxides. Its fundamental physicochemical profile—including a predicted boiling point of 92.8±8.0 °C at 760 mmHg, a vapor pressure of 57.7±0.2 mmHg at 25°C, and a computed logP of 1.43—positions it as a volatile, moderately lipophilic epoxide with predictable handling and reactivity characteristics .

Oxirane, 2-methyl-3-(1-methylethyl)- Procurement: Why In-Class Substitution Introduces Uncontrolled Reactivity Risk


In scientific and industrial workflows, epoxides are often treated as a functionally interchangeable class of electrophiles. However, the substitution pattern on the oxirane ring dictates profound differences in hydrolysis kinetics, steric accessibility, and regioselectivity [1]. For Oxirane, 2-methyl-3-(1-methylethyl)-, the presence of two methyl groups on one ring carbon (a gem-dimethyl arrangement) and an isopropyl group on the adjacent carbon creates a sterically congested environment that modulates both acid-catalyzed ring-opening rates and enzymatic processing by epoxide hydrolases [2]. Generic substitution with less-substituted analogs (e.g., propylene oxide or isobutylene oxide) will result in a different reactivity profile, potentially compromising reaction yields, altering product distributions, and introducing unanticipated toxicological or stability outcomes [3]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest structural comparators, enabling informed procurement decisions.

Oxirane, 2-methyl-3-(1-methylethyl)- (CAS 1192-31-0) Quantitative Differentiation Evidence


Acid-Catalyzed Hydrolysis Kinetics: Oxirane, 2-methyl-3-(1-methylethyl)- vs. Ethylene Oxide and Less-Substituted Epoxides

In a head-to-head kinetic study of acid-catalyzed hydrolysis (36 ± 1.5°C), Oxirane, 2-methyl-3-(1-methylethyl)- (denoted compound F) exhibited a rate constant (kₑff) of 10.7 ± 2.1 M⁻¹ s⁻¹ [1]. This value is 396-fold higher than that of ethylene oxide (compound A, kₑff = 0.027 M⁻¹ s⁻¹) and 86-fold higher than that of propylene oxide (compound B, kₑff = 0.124 ± 0.003 M⁻¹ s⁻¹). The compound's gem-dimethyl substitution pattern drives this accelerated hydrolysis, as compounds with two methyl groups on the same ring carbon consistently display the highest reactivity within the methylated oxirane series [2].

Epoxide reactivity Hydrolysis kinetics Genotoxicity

Volatility and Vapor Handling: Comparative Vapor Pressure and Boiling Point vs. Isobutylene Oxide

Oxirane, 2-methyl-3-(1-methylethyl)- exhibits a predicted boiling point of 92.8 ± 8.0 °C at 760 mmHg and a vapor pressure of 57.7 ± 0.2 mmHg at 25°C . In contrast, the less-substituted analog isobutylene oxide (1,2-epoxy-3-methylbutane, CAS 1438-14-8) boils at 72-75°C with a vapor pressure of approximately 100 mmHg at 25°C (estimated from its lower boiling range) [1]. The 17-20°C higher boiling point and ~40% lower vapor pressure of the target compound translate to reduced volatility and lower inhalation exposure risk during laboratory handling.

Physical properties Volatility Process safety

Lipophilicity and Predicted Membrane Partitioning: logP Comparison Across Substituted Epoxides

The computed octanol-water partition coefficient (XLogP3-AA) for Oxirane, 2-methyl-3-(1-methylethyl)- is 1.4 [1], while the experimental logP for the less-substituted analog 2-isopropyloxirane (1,2-epoxy-3-methylbutane) is approximately 0.9 [2]. This 0.5 log unit difference corresponds to a 3.2-fold higher predicted partitioning into hydrophobic phases such as organic solvents, lipid bilayers, or polymeric matrices. For synthetic applications, this enhanced lipophilicity can improve extraction efficiency and influence reaction kinetics in biphasic systems .

Lipophilicity ADME prediction Extraction efficiency

Oxirane, 2-methyl-3-(1-methylethyl)- (CAS 1192-31-0): Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Studies of Epoxide Hydrolysis and Structure-Reactivity Relationships

Given its well-characterized hydrolysis kinetics (kₑff = 10.7 ± 2.1 M⁻¹ s⁻¹) and its position within the methylated oxirane series, this compound serves as a critical reference for investigating how gem-dimethyl substitution accelerates acid-catalyzed ring-opening [1]. Researchers studying epoxide detoxification pathways, environmental fate, or designing epoxide-based prodrugs can use this compound to calibrate computational models and validate experimental reactivity trends [2].

Synthetic Intermediate Requiring Controlled Volatility and Lipophilicity

The compound's moderate boiling point (92.8°C) and elevated logP (1.4) make it suitable for reactions where volatile epoxides like propylene oxide are too fugitive or insufficiently hydrophobic . It can be employed in the synthesis of specialty surfactants, polymer modifiers, or as a lipophilic building block in multi-step organic syntheses where precise control over volatility and phase partitioning is essential [3].

Enzymatic Resolution and Biocatalysis Research

The steric bulk of the isopropyl group and the gem-dimethyl motif provide a defined substrate for epoxide hydrolases, enabling studies on enantioselectivity and regioselectivity in biocatalytic ring-opening [4]. This compound can be used to screen novel epoxide hydrolases or to produce enantiomerically enriched diols for pharmaceutical intermediate synthesis [5].

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